

An In-depth Technical Guide to Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Potassium perfluoro(2-ethoxyethane)sulfonate
Cat. No.:	B047388

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate (CAS Number: 117205-07-9) is a fluorinated organic compound belonging to the vast family of per- and polyfluoroalkyl substances (PFAS). [1][2] Structurally, it is the potassium salt of perfluoro(2-ethoxyethane)sulfonic acid. This guide provides a comprehensive overview of its chemical properties, available toxicological data, and insights into its molecular behavior based on current scientific literature.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of **Potassium perfluoro(2-ethoxyethane)sulfonate** are limited in publicly available literature. However, based on information from chemical suppliers and safety data sheets, the following properties have been identified.

Table 1: General and Physicochemical Properties of **Potassium Perfluoro(2-ethoxyethane)sulfonate**

Property	Value	Source(s)
Chemical Name	Potassium perfluoro(2-ethoxyethane)sulfonate	[1] [2]
Synonyms	Potassium 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate	[3]
CAS Number	117205-07-9	[1] [2] [4]
Molecular Formula	C4F9KO4S	[1] [2] [4]
Molecular Weight	354.19 g/mol	[1] [4]
Appearance	Solid	[5]
LogP (Octanol-Water Partition Coefficient)	2.96970	[3]

Note: Specific experimental values for melting point, boiling point, and solubility were not available in the reviewed literature.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Potassium perfluoro(2-ethoxyethane)sulfonate** was not found in the available literature, a retracted article provides a general indication of the synthetic strategies for a similar alternative perfluorinated compound. The main reactions involved oxidation by sulfonyl chloride, chlorination, and electrolytic fluorination, suggesting that these methods could be applicable for industrial-scale production. [\[6\]](#)

Characterization of similar potassium polyfluoroalken-1-yltrifluoroborates has been performed using ^1H , ^{11}B , ^{19}F Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[\[7\]](#) For the analysis of perfluoroalkyl sulfonates in environmental samples, techniques such as ^{19}F NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) with suppressed conductivity detection have been developed.[\[8\]](#)

Molecular Behavior and Surfactant Properties

A recent study utilized molecular dynamics simulations to investigate the distribution and behavior of **Potassium perfluoro(2-ethoxyethane)sulfonate** at a water/gas interface.[9][10][11] This computational study provides insights into its properties as a surfactant.

The key findings from the molecular dynamics simulation include:

- Spontaneous Migration to the Interface: The perfluoro(2-ethoxyethane)sulfonate anion (PES^-) spontaneously moves from the bulk water to the water/gas interface.[9][10]
- Orientation at the Interface: At equilibrium, the hydrophobic fluorocarbon chain of the PES^- anion predominantly faces the gas phase, while the hydrophilic sulfonate group remains in the water phase.[10]
- Intermolecular Interactions: The primary interaction between the PES^- anion and water molecules is through hydrogen bonds formed between the oxygen atoms of the sulfonic acid group and the hydrogen atoms of water. The potassium cation (K^+) interacts with water molecules primarily through van der Waals forces.[10]

This behavior is characteristic of surfactants, which reduce surface tension at interfaces.

Toxicological Profile and Safety Information

Specific toxicological studies on **Potassium perfluoro(2-ethoxyethane)sulfonate** are not readily available. However, as a member of the ether-containing PFAS class, its potential health effects can be considered in the broader context of this group of chemicals.

General Toxicity of Ether-PFAS:

Ether-PFAS are a class of perfluoropolyethers used as processing aids in manufacturing various perfluorinated polymeric materials.[12][13] While data on many specific ether-PFAS compounds are sparse, they are emerging as a class of concern due to their environmental persistence and potential for bioaccumulation.[13] Some studies suggest that certain ether-PFAS, like ADONA, may be less toxic than legacy PFAS such as PFOA.[13]

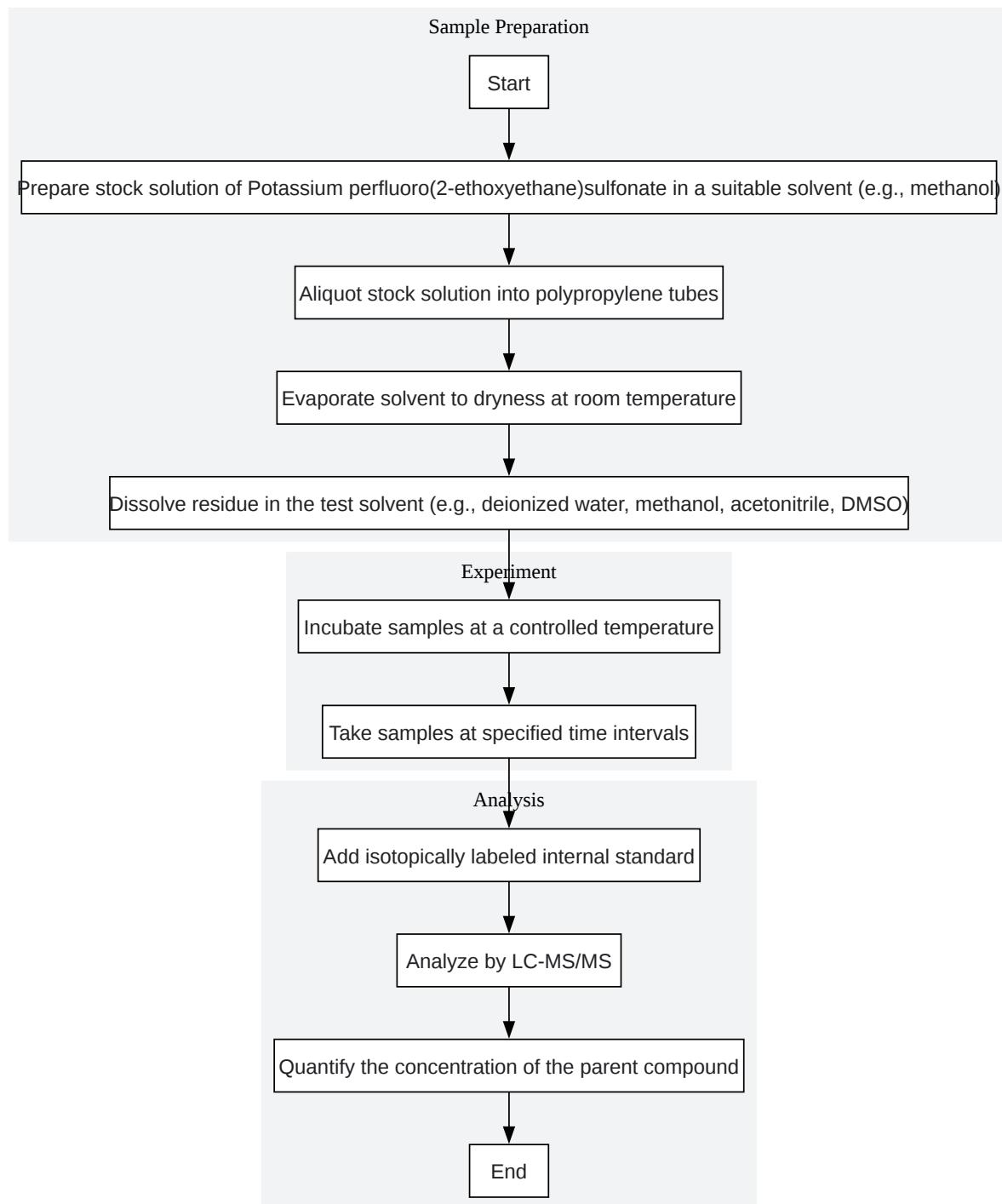
General Health Advisories for PFAS:

The U.S. Environmental Protection Agency (EPA) has noted that exposure to certain levels of PFAS may be linked to a variety of health effects, including:

- Reproductive and developmental issues[14]
- Increased risk of some cancers[14]
- Reduced immune system function[14]
- Interference with hormones[14]
- Increased cholesterol levels[14]

Safety and Handling:

According to safety data sheets, **Potassium perfluoro(2-ethoxyethane)sulfonate** is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:


- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation when handling the substance.[15] In case of contact with skin or eyes, rinsing with plenty of water is advised.[15]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of **Potassium perfluoro(2-ethoxyethane)sulfonate** are not available in the reviewed scientific literature. However, a general workflow for studying the stability of PFAS in various solvents can be adapted for this compound.

General Workflow for PFAS Stability Testing: This protocol is based on a study investigating the stability of various PFAS in different solvents.[16]

[Click to download full resolution via product page](#)

Caption: General workflow for assessing the stability of a PFAS compound in different solvents.

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing the interaction of **Potassium perfluoro(2-ethoxyethane)sulfonate** with any biological signaling pathways. Research on the biological activity of PFAS has shown that some compounds can interact with nuclear receptors such as PPAR α , CAR, and PXR, which are involved in regulating lipid metabolism and xenobiotic responses. However, it is important to note that these findings are for other PFAS compounds and cannot be directly extrapolated to **Potassium perfluoro(2-ethoxyethane)sulfonate** without specific experimental evidence.

Due to the lack of available data on specific signaling pathways affected by **Potassium perfluoro(2-ethoxyethane)sulfonate**, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the specific biological effects and mechanisms of action for this compound.

Conclusion

Potassium perfluoro(2-ethoxyethane)sulfonate is a member of the ether-PFAS family with identified surfactant properties. While basic chemical information is available, there is a significant lack of detailed experimental data on its physicochemical properties and specific toxicological profile. The broader health concerns associated with PFAS as a class highlight the need for further investigation into the biological effects of individual compounds like **Potassium perfluoro(2-ethoxyethane)sulfonate**. Future research should focus on determining its key physical and chemical characteristics through standardized experimental protocols and elucidating its potential interactions with biological systems to better understand its safety profile and environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Potassium perfluoro(2-ethoxyethane)sulfonate - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 3. CAS#:117205-07-9 | Potassium perfluoro(2-ethoxyethane)sulphonate | Chemsr [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 117205-07-9 CAS MSDS (POTASSIUM PERFLUORO(2-ETHOXYETHANE)SULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Retracted Article: Design, synthesis, and evaluation of a highly effective and safe perfluoro-alternative with a “weak site”: potassium 1,1,2,2,3,3,4,4-octafluoro-4-(perfluorobutoxy)butane-1-sulfonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. Investigating the Distribution of Potassium Perfluoro (2-Ethoxyethane) Sulfonic Acid in Water/Gas Systems using Molecular Dynamics Method [hrcak.srce.hr]
- 10. scispace.com [scispace.com]
- 11. Unveiling the Behavior of Perfluoro (2-Ethoxyethane) Sulfonic Acid...: Ingenta Connect [ingentaconnect.com]
- 12. Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. synquestlabs.com [synquestlabs.com]
- 16. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Potassium Perfluoro(2-ethoxyethane)sulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047388#potassium-perfluoro-2-ethoxyethane-sulfonate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com